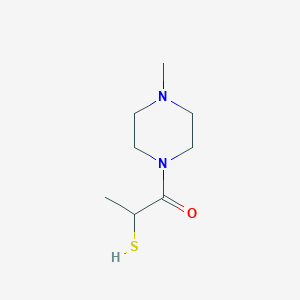

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one

Description

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one is a synthetic organic compound featuring a 4-methylpiperazine ring linked to a propan-1-one backbone with a sulfanyl (-SH) group at the C2 position. Its molecular formula is C₈H₁₄N₂OS, and it combines structural motifs common in medicinal chemistry, including a piperazine ring (known for modulating receptor binding) and a reactive sulfhydryl group.

Properties

CAS No. |

365454-32-6 |

|---|---|

Molecular Formula |

C8H16N2OS |

Molecular Weight |

188.29 g/mol |

IUPAC Name |

1-(4-methylpiperazin-1-yl)-2-sulfanylpropan-1-one |

InChI |

InChI=1S/C8H16N2OS/c1-7(12)8(11)10-5-3-9(2)4-6-10/h7,12H,3-6H2,1-2H3 |

InChI Key |

DAKBYHKEUCMJTA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)N1CCN(CC1)C)S |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one typically involves the reaction of 4-methylpiperazine with a suitable thiol compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Ketone Reactivity

The propanone carbonyl group participates in classic nucleophilic additions and reductions:

-

Reduction : Conversion to secondary alcohols using reagents like lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Additions : Potential reactions with Grignard reagents or organometallics, though steric hindrance from adjacent groups may limit reactivity.

Sulfanyl Group Modifications

The sulfanyl group (-S-) undergoes redox and substitution reactions:

-

Oxidation : Conversion to sulfoxide or sulfone derivatives using oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (m-CPBA) .

-

Alkylation : Potential substitution reactions with alkyl halides under basic conditions.

Piperazine Ring Interactions

The piperazine moiety, a secondary amine, may participate in:

-

Electrophilic Substitutions : Reactivity with electrophiles (e.g., alkylating agents) to form N-substituted derivatives.

-

Acid-Base Reactions : Protonation in acidic environments, altering reactivity during reactions .

Reaction Conditions and Reagents

Structural and Mechanistic Insights

-

Stability : The compound’s stability is influenced by the electron-withdrawing carbonyl group and electron-donating piperazine ring, which may modulate reactivity.

-

Biological Interactions : The sulfanyl group and piperazine ring may enable interactions with biological targets, such as enzymes or receptors, though detailed studies are lacking in the provided sources .

Comparison to Analogous Compounds

Scientific Research Applications

Numerous studies have investigated the biological activities of 1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one. Key findings include:

Anticancer Activity

Research has shown that this compound exhibits significant anticancer properties. For instance, studies indicate that it can sensitize cancer cell lines such as triple-negative breast cancer and multiple myeloma by partially inhibiting specific kinase pathways .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various bacterial strains. A series of derivatives were synthesized and tested, revealing promising results against resistant strains, suggesting potential as an antibacterial agent .

Antimalarial Activity

Recent investigations highlighted the antimalarial properties of related compounds derived from 4-methylpiperazine. These compounds showed effective inhibition of Plasmodium falciparum strains, indicating that similar structural modifications could enhance efficacy against malaria .

Case Studies

Several case studies provide insights into the practical applications of this compound:

Case Study 1: Cancer Treatment

A study published in a peer-reviewed journal demonstrated that derivatives of this compound effectively inhibited tumor growth in vivo models. The mechanism involved the modulation of apoptosis pathways, which are critical in cancer progression.

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial screening, derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of 1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Observations:

Impact of Substituents on Reactivity: The sulfhydryl (-SH) group in the target compound distinguishes it from analogs with phenoxy or sulfonyl groups. Phenoxy-containing analogs (e.g., ) exhibit enhanced lipophilicity, improving blood-brain barrier penetration but reducing solubility in aqueous media .

Receptor Selectivity :

- Benzyl-piperazine derivatives () show higher selectivity for serotonin receptors due to aromatic stacking interactions, whereas the target compound’s -SH group may favor interactions with cysteine-rich targets (e.g., enzymes or ion channels) .

Pharmacokinetic Properties :

- Methylsulfonyl (-SO₂Me) groups () improve metabolic stability compared to the reactive -SH group, which may be prone to oxidation or glutathione conjugation .

Synthetic Accessibility :

- Analogs with α,β-unsaturated ketones () require controlled reaction conditions to avoid polymerization, whereas the target compound’s synthesis may involve thiol-protection strategies to prevent oxidation .

Biological Activity

1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews existing literature on the biological activities associated with this compound, focusing on its antibacterial, antitumor, and enzyme-inhibitory properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a piperazine moiety, which is known for its diverse pharmacological properties, including antipsychotic and antidepressant effects. The sulfanyl group contributes to its potential reactivity and biological activity.

Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing piperazine and sulfanyl groups can inhibit the growth of various bacterial strains, including Salmonella typhi and Bacillus subtilis . The antibacterial mechanism is often attributed to the disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Bacterial Strains Tested | Activity Level |

|---|---|---|

| This compound | Salmonella typhi | Moderate to Strong |

| Piperazine Derivative A | Bacillus subtilis | Strong |

| Sulfanyl Compound B | Escherichia coli | Weak |

Antitumor Activity

The antitumor potential of this compound has been explored in various studies. Compounds with similar structures have been shown to induce apoptosis in cancer cells through mechanisms such as oxidative stress and DNA damage . The presence of the piperazine ring enhances the ability to interact with cellular targets involved in cancer progression.

Case Study: A study conducted on a series of piperazine derivatives revealed that certain modifications led to increased cytotoxicity against human colorectal cancer cells, suggesting that structural variations significantly impact biological efficacy .

Enzyme Inhibition

Enzyme inhibition studies indicate that this compound may act as an inhibitor for key enzymes such as acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for the treatment of neurodegenerative diseases like Alzheimer's . The sulfanyl group is believed to play a crucial role in binding to the active sites of these enzymes.

Table 2: Enzyme Inhibition Data

| Enzyme Type | Inhibition Type | Compound Effectiveness |

|---|---|---|

| Acetylcholinesterase | Competitive Inhibitor | Strong |

| Urease | Non-competitive | Moderate |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Methylpiperazin-1-yl)-2-sulfanylpropan-1-one, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, such as coupling 4-methylpiperazine with a sulfanyl ketone precursor. Key steps include:

- Catalytic cross-coupling : Use transition metal catalysts (e.g., Pd-based systems) under inert atmospheres to minimize oxidation of the sulfanyl group .

- Purification : Column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane to isolate the product.

- Optimization : Adjust solvent polarity (e.g., toluene or ethanol) and temperature (60–80°C) to enhance yield. Monitor reaction progress via TLC or HPLC .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : Use - and -NMR to confirm the presence of the 4-methylpiperazinyl group (δ 2.3–2.5 ppm for N–CH) and the sulfanyl-propanone moiety (δ 1.8–2.1 ppm for C–S) .

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL) for structure refinement. Key parameters include R-factor < 0.05 and data-to-parameter ratios > 15 to ensure accuracy .

Q. How does the sulfanyl group influence the compound’s reactivity in oxidation or substitution reactions?

The sulfanyl group (-SH) is prone to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., HO/acetic acid). In substitution reactions, it reacts with alkyl halides or nucleophiles (e.g., amines) to form thioethers or disulfides. Monitor reaction pH (6–8) to prevent undesired side products .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in biological assays (e.g., antimicrobial vs. cytotoxic effects) may arise from:

- Purity issues : Validate compound purity (>95%) via HPLC-MS and elemental analysis.

- Assay variability : Standardize protocols (e.g., MIC for antimicrobial tests, caspase-3 activation for apoptosis studies) across labs .

- Structural analogs : Compare activity of derivatives (e.g., replacing the sulfanyl group with methylthio) to identify pharmacophore contributions .

Q. What computational and experimental strategies elucidate the role of the 4-methylpiperazinyl group in target binding?

- Docking studies : Use software like AutoDock to model interactions with receptors (e.g., kinases or GPCRs). Focus on hydrogen bonding with the piperazine nitrogen and hydrophobic interactions with the methyl group .

- SAR studies : Synthesize analogs with modified piperazine rings (e.g., 4-ethyl or 4-aryl substitutions) to assess binding affinity changes .

Q. What methodologies are recommended for analyzing metabolic stability and degradation pathways?

- In vitro metabolism : Incubate with liver microsomes (human or rodent) and identify metabolites via LC-MS/MS. Key degradation pathways include N-demethylation of the piperazine ring and oxidation of the sulfanyl group .

- Stability assays : Monitor compound integrity under physiological pH (7.4) and elevated temperatures (37°C) over 24–48 hours .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

- High-resolution X-ray diffraction : Collect data at low temperature (100 K) to minimize thermal motion. Refine occupancy ratios for tautomers (e.g., keto-enol forms) using SHELXL’s PART instruction .

- DFT calculations : Compare experimental bond lengths/angles with theoretical models to validate dominant tautomers .

Methodological Notes

- Synthetic reproducibility : Always report catalyst loadings (e.g., 5 mol% Pd(dba)) and reaction atmospheres (N/Ar) .

- Data validation : Cross-reference crystallographic data with the Cambridge Structural Database (CSD) to avoid overinterpretation .

- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves (IC values) for robust comparisons .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.